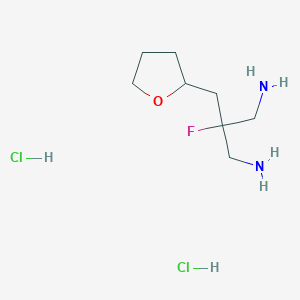
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride (BCTFC) is a halogenated sulfonyl chloride compound with a unique structure and a wide range of applications in the laboratory. It has been used in the synthesis of a variety of organic compounds and in the preparation of pharmaceuticals, agrochemicals and other products. BCTFC is also used as a reagent for the protection of alcohols and amines, and in the synthesis of new drugs.
Mechanism of Action
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride acts as a reagent in organic synthesis. It is used to convert alcohols and amines into their corresponding halogenated derivatives. The reaction occurs via a nucleophilic substitution mechanism, in which the halogen atom of the this compound molecule is displaced by the nucleophile, resulting in the formation of a new product.
Biochemical and Physiological Effects
This compound has been used in the synthesis of a variety of pharmaceuticals and agrochemicals. It has been found to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, such as the enzyme cyclooxygenase-2. It has also been found to have an inhibitory effect on the activity of certain hormones, such as glucagon. In addition, this compound has been found to have an anti-inflammatory effect and to be effective in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is a useful reagent for the synthesis of a variety of organic compounds. It is easy to use and has a high yield. However, it is also toxic and must be handled with caution. It should be stored in a cool, dry place and should not be exposed to heat or direct sunlight. In addition, this compound is flammable and should not be used near open flames.
Future Directions
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in the laboratory and has potential for further development. It could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. It could also be used in the synthesis of new materials, such as polymers and catalysts. In addition, this compound could be used in the development of new drugs and in the synthesis of peptides. Finally, this compound could be used in the development of new methods for the protection of alcohols and amines.
Scientific Research Applications
3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of new drugs, in the protection of alcohols and amines, and in the synthesis of peptides. This compound has also been used in the synthesis of new materials, such as polymers, and in the preparation of catalysts.
properties
IUPAC Name |
3-bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-1-5(8(11,12)13)7(4(6)3-14)17(10,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOSJDYCZTQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine hydrochloride](/img/structure/B1484700.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)

![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
amine hydrochloride](/img/structure/B1484709.png)

![3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484712.png)
amine hydrochloride](/img/structure/B1484714.png)


